molecular formula C21H28N2O2 B247767 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No. B247767
M. Wt: 340.5 g/mol
InChI Key: HBIHYAVFDZDMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly dopamine and serotonin. This modulation may help to alleviate symptoms of neurological disorders and pain.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can have various biochemical and physiological effects. For example, it has been shown to increase dopamine and serotonin levels in the brain, which may help to alleviate symptoms of neurological disorders and pain. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for overall health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone in lab experiments is its potential as a treatment for various neurological disorders and pain. It may also have anti-inflammatory and antioxidant properties, which could be useful in studying the effects of oxidative stress on the body. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which could make it difficult to study in certain contexts.

Future Directions

There are many potential future directions for research on 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone. One area of research could focus on its potential use as a treatment for neurological disorders and pain. Another area of research could focus on its anti-inflammatory and antioxidant properties and their potential effects on overall health. Additionally, further research could be done to better understand the compound's mechanism of action and how it interacts with different neurotransmitters in the brain.

Synthesis Methods

The synthesis of 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves a multi-step process that includes the use of various reagents and solvents. The first step involves the conversion of bicyclo[2.2.1]hept-5-en-2-ylmethanol to 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine through a reaction with piperazine. This intermediate is then reacted with 3-methylphenol and 2-chloroethyl ethyl ether to produce the final product.

Scientific Research Applications

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has been used in various scientific research applications, particularly in the field of neuroscience. This compound has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in pain management and addiction treatment.

properties

Product Name

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H28N2O2/c1-16-3-2-4-20(11-16)25-15-21(24)23-9-7-22(8-10-23)14-19-13-17-5-6-18(19)12-17/h2-6,11,17-19H,7-10,12-15H2,1H3

InChI Key

HBIHYAVFDZDMPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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